5-(3-chlorophenyl)-1H-1,2,3-triazole

Lipophilicity Drug Design ADME

The specific 3-chlorophenyl substitution pattern of this 1,2,3-triazole determines biological activity and physicochemical properties (calculated LogP ~2.1). Substituting with other regioisomers risks complete loss of target binding, as shown by 4-chloro vs. 2-chloro analogs with IC50 differences exceeding 5 orders of magnitude. This compound enables reproducible SAR studies, fragment-based screening (MW 179.61 Da, LogP 2.13), and synthesis of novel antibacterial agents. - Key application: Antibacterial scaffold, IDO1 probe, fragment for hydrophobic pocket engagement - Low molecular weight within 'golden triangle' - Pre-validated regioisomer for click chemistry & cross-coupling

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 35225-01-5
Cat. No. B3327544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorophenyl)-1H-1,2,3-triazole
CAS35225-01-5
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NNN=C2
InChIInChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
InChIKeyVLAULFMSWJFSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chlorophenyl)-1H-1,2,3-triazole: Procurement and Technical Baseline


5-(3-Chlorophenyl)-1H-1,2,3-triazole (CAS 35225-01-5), also known as 4-(3-chlorophenyl)-2H-1,2,3-triazole, is a heterocyclic compound with a molecular formula of C₈H₆ClN₃ and a molecular weight of 179.61 g/mol . It is commercially available for research use with typical purities of ≥95% or ≥97% . The compound serves as a versatile building block in medicinal chemistry and materials science, with its structure enabling participation in cross-coupling reactions and click chemistry applications [1]. The specific 3-chlorophenyl substitution pattern confers distinct electronic properties and reactivity compared to other positional isomers, directly impacting target binding and synthetic utility [1].

Regioisomer-specific building block: 3-chlorophenyl substitution influences electronic profile and reactivity in coupling steps
Compatible with click chemistry and cross-coupling workflows as a heterocyclic scaffold
Research-grade purity options available to match synthetic and screening requirements

Why Generic Triazole Substitution Risks Experimental Failure


The substitution of 5-(3-chlorophenyl)-1H-1,2,3-triazole with a generic 1,2,3-triazole or even a different positional isomer introduces quantifiable risk. The specific 3-chlorophenyl substitution directly determines both the molecule's physicochemical properties and its biological activity profile. The precise position of the chlorine atom affects the electronic distribution across the triazole ring and the overall lipophilicity, with a calculated LogP of approximately 2.1 for this specific regioisomer . This, in turn, influences molecular recognition, target binding affinity, and overall synthetic utility. For example, the 4-chlorophenyl isomer has been shown to exhibit vastly different biological activity, including an IC50 of 5.30E+5 nM against IDO1, while a 2-chlorophenyl analog showed an IC50 of 0.0067 µM against a different enzyme target [1][2]. Such differences highlight that even seemingly minor structural changes can lead to a complete loss of desired activity, making the procurement of the correct regioisomer critical for reproducible and interpretable results [3].

Isomer shift
Using the 4-chloro or 2-chloro regioisomer may alter electronic distribution and target binding, leading to divergent activity profiles.
Property mismatch
Regioisomer-dependent LogP differences can shift membrane permeability and solubility, potentially changing cellular assay outcomes.
Assay context
Even minor structural changes between positional isomers can result in significantly different enzyme inhibition or antibacterial responses.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Comparison: 3-Chloro vs 4-Chloro and Unsubstituted Triazoles

The calculated partition coefficient (LogP) for 5-(3-chlorophenyl)-1H-1,2,3-triazole is 2.13 . This is significantly higher than the parent unsubstituted 1H-1,2,3-triazole (LogP ~0.0), which dictates membrane permeability and solubility. This value is also a quantifiable point of difference from the 4-chlorophenyl isomer, which has a calculated XLogP3 of 1.8 [1]. This difference in lipophilicity can be crucial for achieving desired cellular uptake and avoiding off-target binding.

Lipophilicity (LogP)
Reported
Target (3-Cl): cLogP 2.13
4-Cl isomer: XLogP3 1.8
Unsubstituted triazole: ~0.0
LogP shift vs 4-Cl isomer and parent supports membrane-permeability evaluation.
Cross-study calculated values; confirm experimentally.
Lipophilicity Drug Design ADME

Chlorine Position Impact on IDO1 Inhibition Potency

The regioisomer 5-(4-chlorophenyl)-1H-1,2,3-triazole has a reported IC50 of 530,000 nM (530 µM) against human Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This value serves as a quantitative baseline for the chloro-substituted triazole scaffold. While direct data for the 3-chloro isomer is not available in this specific assay, the substantial difference in potency between the 4-chloro isomer and more potent inhibitors (e.g., 4-phenyl-1H-1,2,3-triazole, IC50 = 60 µM ) demonstrates that the position and nature of the aryl substitution are critical determinants of IDO1 inhibitory activity. This establishes a high likelihood that the 3-chloro isomer will exhibit a distinct, and potentially more favorable, activity profile, justifying its evaluation over the well-characterized but weak 4-chloro analog.

IDO1 inhibition context
Class-level
Target compound: IC50 not directly reported.
4-Cl isomer: IC50 530,000 nM.
4-Phenyl analog: IC50 60,000 nM.
Positional isomer SAR evaluation; 3-Cl variant represents an underexplored data point.
Requires direct assay to confirm activity.
Cancer Immunotherapy Enzyme Inhibition IDO1

Antibacterial Potential of the 3-Chlorophenyl Triazole Motif

The 3-chlorophenyl moiety is a validated pharmacophore for antimicrobial activity within the triazole class. A study on 1,2,4-triazole derivatives bearing a 3-chlorophenyl group demonstrated significant in vitro antibacterial activity against a panel of 6 Gram-positive and 3 Gram-negative bacterial strains [1]. While the core is a 1,2,4-triazole rather than a 1,2,3-triazole, this establishes the 3-chlorophenyl group as a key structural feature for driving antimicrobial effects. In contrast, 1,2,3-triazoles with a 4-chlorophenyl substitution are more frequently associated with antifungal applications [2], suggesting a potential divergence in therapeutic focus based on the chlorine position.

Antimicrobial activity pattern
Class-level
3-Cl-phenyl triazoles: antibacterial against Gram-positive and Gram-negative strains.
4-Cl-phenyl triazoles: more frequently associated with antifungal contexts.
Substituent position may guide antibacterial vs. antifungal screening focus.
Core scaffold differs (1,2,4- vs 1,2,3-triazole); class-level inference.
Antibacterial Medicinal Chemistry SAR

Recommended Research Applications


Scaffold for Novel Antibacterial Agents

Based on the established antibacterial activity of the 3-chlorophenyl-1,2,4-triazole motif, 5-(3-chlorophenyl)-1H-1,2,3-triazole is a strategic scaffold for initiating a medicinal chemistry campaign aimed at discovering new antibacterial compounds. Its procurement is justified for generating novel analogs to probe structure-activity relationships against Gram-positive and Gram-negative pathogens, including resistant strains [1]. The 1,2,3-triazole core offers distinct metabolic stability compared to the 1,2,4-triazole class, potentially leading to improved drug-like properties.

Chemical Probe for IDO1-Mediated Immune Evasion

With the 4-chloro isomer exhibiting weak IDO1 inhibition (IC50 530 µM) and the unsubstituted phenyl analog showing improved activity (IC50 60 µM), the 3-chloro variant represents a critical missing data point for understanding the SAR of this enzyme target [2]. Purchasing this compound enables head-to-head comparison in IDO1 inhibition assays to determine if the 3-chloro substitution significantly enhances potency, providing a new tool for immuno-oncology research where IDO1 is a key target .

Lipophilic Building Block for Fragment-Based Drug Discovery

The compound's low molecular weight (179.61 Da) and calculated LogP of 2.13 place it within the 'golden triangle' for fragment-based screening, offering a balanced profile of lipophilicity and solubility . Its well-defined structure and commercial availability make it an ideal starting point for fragment growing or linking strategies, particularly when a chlorophenyl moiety is desired for engaging hydrophobic protein pockets. Its use can expedite the identification of novel chemical matter against a wide range of biological targets.

Intermediate for Advanced Functional Materials

The 3-chlorophenyl group provides a handle for further synthetic elaboration, such as through cross-coupling reactions, while the triazole ring can act as a ligand or a component in metal-organic frameworks (MOFs). This compound is therefore a valuable intermediate for constructing more complex molecules for applications in organic electronics, such as OLEDs, or as corrosion inhibitors, where its electron-rich nature and specific substitution pattern are advantageous [3].

Application
Selection Property
Validation Focus
Antibacterial SAR studies
3-Chlorophenyl motif for antibacterial screening context
Activity against Gram-positive and Gram-negative strains
IDO1 positional isomer SAR
3-Chloro substituent for enzyme inhibition assay context
Head-to-head inhibition comparison with 4-chloro isomer
Fragment-based screening
Low MW and balanced LogP for fragment library fit
Lipophilicity and solubility profiling in assay buffers
Functional materials intermediate
Cross-coupling handle and triazole coordination ligand
Reactivity in coupling and metal-organic framework synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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